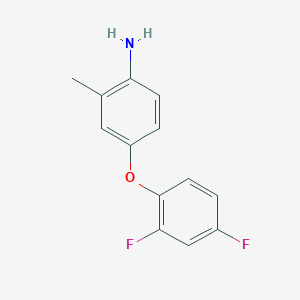

4-(2,4-Difluorophenoxy)-2-methylaniline

Beschreibung

4-(2,4-Difluorophenoxy)-2-methylaniline is a fluorinated aromatic amine characterized by a 2-methylaniline core substituted with a 2,4-difluorophenoxy group. Its molecular formula is C₁₃H₁₁F₂NO (molecular weight: 247.23 g/mol), and it is synthesized via nucleophilic aromatic substitution or coupling reactions involving fluorinated phenols and methyl-substituted aniline precursors . This compound is utilized in pharmaceutical and materials science research, particularly as a building block for antiproliferative agents and polyamide/polyimide polymers .

Eigenschaften

IUPAC Name |

4-(2,4-difluorophenoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c1-8-6-10(3-4-12(8)16)17-13-5-2-9(14)7-11(13)15/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDRZXJNMCVAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-(2,4-Difluorophenoxy)-2-methylaniline typically involves the reaction of 2,4-difluorophenol with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-(2,4-Difluorophenoxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the difluorophenoxy group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl or other complex structures.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Difluorophenoxy)-2-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(2,4-Difluorophenoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Fluorine Position: The 2,4-difluorophenoxy group in the target compound enhances electron-withdrawing effects compared to mono-fluorinated analogs (e.g., 2-(4-fluorophenoxy)-4-methylaniline), improving stability in oxidative environments .

Physicochemical Properties

- Solubility: Fluorinated phenoxy groups increase lipophilicity (logP ~2.8), making the compound more soluble in organic solvents (e.g., dichloromethane, acetonitrile) than non-fluorinated analogs like 4-methoxy-2-methylaniline (logP ~1.5) .

- Thermal Stability: The presence of fluorine atoms improves thermal stability (decomposition temperature >250°C) compared to chlorinated analogs (e.g., 4-(4-chlorophenoxy)-2-methylaniline, decomposition ~200°C) .

Biologische Aktivität

4-(2,4-Difluorophenoxy)-2-methylaniline, identified by its CAS number 946664-75-1, is a compound of interest in pharmacology and agrochemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on recent research findings.

- Molecular Formula : C₁₃H₁₁F₂NO

- Molecular Weight : 235.23 g/mol

- Structure : The compound consists of a difluorophenoxy group attached to a methylaniline structure, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that 4-(2,4-Difluorophenoxy)-2-methylaniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown promising results. For instance, in vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

Herbicidal Activity

The herbicidal properties of 4-(2,4-Difluorophenoxy)-2-methylaniline have been explored in agricultural contexts. A study reported that this compound exhibited superior herbicidal activity compared to traditional herbicides like diflufenican. It was effective in controlling several weed species at concentrations ranging from 300 to 750 g ai/ha.

| Weed Species | Herbicidal Activity (%) at 750 g ai/ha |

|---|---|

| Amaranthus retroflexus | 85% |

| Chenopodium album | 78% |

| Setaria viridis | 90% |

These findings suggest that the compound could be developed into a selective herbicide with lower environmental impact.

The biological activity of 4-(2,4-Difluorophenoxy)-2-methylaniline is attributed to its ability to interact with specific biological targets. Molecular docking studies have revealed that it binds effectively to the active sites of certain enzymes involved in plant growth regulation and microbial metabolism. For example, it was found to inhibit the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll in plants.

Case Studies

-

Antimicrobial Efficacy Study

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 4-(2,4-Difluorophenoxy)-2-methylaniline against common pathogens. The study concluded that the compound's structure allowed for effective penetration into bacterial cells, leading to cell lysis and death. -

Field Trials for Herbicidal Application

Field trials conducted on wheat crops demonstrated that applications of the compound at specified rates did not adversely affect crop yield while effectively controlling weed populations. This selective action highlights its potential as an environmentally friendly herbicide.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.